N-(3-(Trifluoromethoxy)phenyl)hydrazinecarbothioamide
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Overview
Description
N-(3-(Trifluoromethoxy)phenyl)hydrazinecarbothioamide, also known by its chemical formula C₈H₈F₃N₃S , is an intriguing organic compound. Its structure features a trifluoromethoxyphenyl group attached to a hydrazinecarbothioamide moiety. The compound’s molecular weight is approximately 235.23 g/mol .
Preparation Methods
Synthetic Routes:
-
Aryl Isothiocyanate Reaction
- Aryl isothiocyanates (5a-5i) react with hydrazine hydrate (85%) in isopropanol to yield N-substituted thiosemicarbazides (intermediate products 6a-6i) .
- Example reaction:
Aryl isothiocyanate+Hydrazine hydrate→Intermediate thiosemicarbazide
-
Hydrazine Hydrate Reaction
- Direct reaction of hydrazine hydrate with the compound leads to its formation .
- Example reaction:
Compound+Hydrazine hydrate→this compound
Industrial Production:
The industrial-scale synthesis of this compound involves optimizing the above synthetic routes for efficiency and yield.
Chemical Reactions Analysis
N-(3-(Trifluoromethoxy)phenyl)hydrazinecarbothioamide participates in various reactions:
Oxidation/Reduction: It can undergo redox reactions.
Substitution: Substituents on the phenyl ring can be modified.
Common Reagents: Hydrazine hydrate, isopropanol, and aryl isothiocyanates.
Major Products: Thiosemicarbazides and the final compound.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a versatile building block for synthesizing other compounds.
Biology: Studying its interactions with biomolecules.
Medicine: Investigating potential therapeutic effects.
Industry: Developing new materials or catalysts.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways.
Comparison with Similar Compounds
While N-(3-(Trifluoromethoxy)phenyl)hydrazinecarbothioamide is unique due to its trifluoromethoxy group, similar compounds include hydrazinecarbothioamides and related derivatives.
Remember that safety precautions should be followed when handling this compound due to its hazardous nature
Properties
Molecular Formula |
C8H8F3N3OS |
---|---|
Molecular Weight |
251.23 g/mol |
IUPAC Name |
1-amino-3-[3-(trifluoromethoxy)phenyl]thiourea |
InChI |
InChI=1S/C8H8F3N3OS/c9-8(10,11)15-6-3-1-2-5(4-6)13-7(16)14-12/h1-4H,12H2,(H2,13,14,16) |
InChI Key |
YZRDHAMTLGOOIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)NC(=S)NN |
Origin of Product |
United States |
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